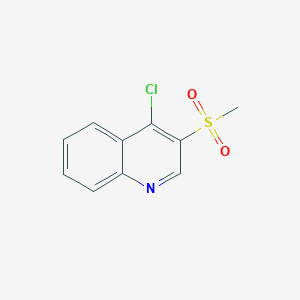

4-Chloro-3-methylsulfonylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methylsulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)9-6-12-8-5-3-2-4-7(8)10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJDWJZMXWHPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C2=CC=CC=C2N=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4-Chloro-3-methylsulfonylquinoline

A logical retrosynthetic analysis of the target molecule, this compound, suggests a pathway that disconnects the molecule at its most reactive or synthetically accessible points.

The primary disconnection involves the transformation of the 4-chloro group back to a more common precursor, a 4-hydroxy or 4-quinolone tautomer. This is a standard functional group interconversion (FGI), as the chlorination of a 4-quinolone is a well-established synthetic step, often achieved with reagents like phosphorus oxychloride (POCl₃). This leads to the key intermediate, 3-Methylsulfonylquinolin-4-ol .

The second disconnection targets the methylsulfonyl group. This electron-withdrawing group can be retrosynthetically derived from the oxidation of a corresponding sulfide (B99878). Therefore, 3-Methylsulfonylquinolin-4-ol can be traced back to 3-(Methylthio)quinolin-4-ol . The oxidation of a thioether to a sulfone is a reliable and high-yielding transformation.

Finally, the quinoline (B57606) core itself is disconnected. The 3,4-disubstituted quinolin-4-ol structure points towards a cyclization reaction between an aniline (B41778) derivative and a β-ketoester. This approach, characteristic of the Conrad-Limpach synthesis, is a powerful method for constructing the quinolin-4-one ring system. The required precursors for this cyclization would be an aniline and a β-ketoester bearing a methylthio group, such as ethyl 2-(methylthio)-3-oxobutanoate .

Precursor Synthesis and Functional Group Introduction

The forward synthesis builds upon the retrosynthetic blueprint, starting with the formation of key intermediates and the sequential introduction of the required functional groups.

The foundational step is the creation of the quinoline skeleton. Based on the retrosynthetic analysis, the key intermediate is 3-(Methylthio)quinolin-4-ol . This compound can be synthesized via the cyclization of an appropriate aniline with a β-ketoester. For instance, the reaction of aniline with ethyl 2-(methylthio)-3-oxobutanoate under thermal or acid-catalyzed conditions would lead to an intermediate enamine, which then undergoes cyclization to form the desired 3-(methylthio)quinolin-4-ol.

With the 3-(methylthio)quinolin-4-ol intermediate in hand, the next critical step is the introduction of the sulfonyl group. This is achieved through the oxidation of the methylthio (-SMe) group to a methylsulfonyl (-SO₂Me) group. This transformation is a common and efficient process in organic synthesis. researchgate.netorganic-chemistry.org A variety of oxidizing agents can be employed for this purpose.

Commonly used reagents for the oxidation of sulfides to sulfones include:

m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent for this transformation. organic-chemistry.org

Hydrogen peroxide (H₂O₂): Often used in conjunction with a catalytic amount of acid, it provides a green and powerful oxidizing system. researchgate.net

Potassium permanganate (B83412) (KMnO₄)

Oxone (2KHSO₅·KHSO₄·K₂SO₄)

The reaction is typically carried out in a suitable solvent, and careful control of the stoichiometry of the oxidizing agent is important to prevent over-oxidation, although sulfones are generally stable to further oxidation under these conditions. This step yields the crucial intermediate, 3-Methylsulfonylquinolin-4-ol .

Table 1: Representative Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, room temperature | organic-chemistry.org |

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heat | researchgate.net |

| Urea-Hydrogen Peroxide (UHP) | Solid-state or in various solvents | organic-chemistry.org |

The final step in the synthesis of this compound is the conversion of the 4-hydroxy group of 3-Methylsulfonylquinolin-4-ol into a chloro group. The quinolin-4-ol exists in tautomeric equilibrium with its keto form, quinolin-4(1H)-one. This hydroxyl group can be readily substituted with a chlorine atom using a variety of chlorinating agents. google.commdpi.com

The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) , often used in excess or with a solvent like dimethylformamide (DMF). mdpi.comresearchgate.net Other chlorinating agents that can be utilized include:

Phosphorus pentachloride (PCl₅)

Thionyl chloride (SOCl₂) google.com

The reaction involves heating the quinolin-4-one with the chlorinating agent, which results in the regioselective replacement of the hydroxyl group at the C4 position to yield the final product, This compound . mdpi.comresearchgate.net This reaction is a cornerstone in the synthesis of many 4-chloroquinoline (B167314) derivatives used in medicinal chemistry and materials science. nih.gov

Table 2: Common Reagents for Chlorination of 4-Quinolones

| Reagent | Typical Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux, neat or with DMF | mdpi.comresearchgate.net |

| Phosphorus pentachloride (PCl₅) | Reflux in an inert solvent | google.com |

| Thionyl chloride (SOCl₂) | Reflux, often with a catalytic amount of DMF | researchgate.net |

Cyclization Reactions for Quinoline Ring Formation

The formation of the core quinoline ring is arguably the most critical part of the synthesis, defining the substitution pattern of the final product. Several classical named reactions are available for this purpose.

While numerous methods exist for quinoline synthesis, the choice of method is dictated by the desired substitution pattern and the availability of starting materials. mdpi.com

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. capes.gov.br The reaction conditions can be controlled to favor the formation of either 4-quinolones (kinetic control, lower temperatures) or 2-quinolones (thermodynamic control, higher temperatures). For the synthesis of a 4-hydroxyquinoline (B1666331) precursor, the Conrad-Limpach reaction is highly suitable. The initial reaction forms an enamine intermediate, which upon heating in a high-boiling solvent, cyclizes to form the 4-quinolone. capes.gov.br

Friedländer Synthesis: This method is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). The reaction is typically catalyzed by acid or base and proceeds via the formation of a Schiff base followed by an intramolecular aldol-type condensation.

Skraup-Doebner Synthesis: This is a modification of the original Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidizing agent). The Doebner-von Miller variation uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst, which can provide access to a wide range of substituted quinolines.

For the specific synthesis of this compound, the Conrad-Limpach pathway offers the most direct route to the required 4-quinolone intermediate.

Optimized Conditions for Target Compound Synthesis

The synthesis of this compound would likely involve a multi-step sequence, culminating in the introduction of the chloro and methylsulfonyl functionalities onto the quinoline core. A plausible synthetic strategy would start from a pre-functionalized quinoline precursor.

One potential route could involve the preparation of a 3-methylthio-4-quinolone intermediate. The subsequent chlorination of the 4-position, a common transformation in quinoline chemistry, could be achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The final step would be the oxidation of the methylthio group to the corresponding methylsulfonyl group.

Optimization of these steps would be critical to ensure high yield and purity of the final product. Key parameters for optimization would include:

Chlorination Step:

Reagent: Comparing the efficacy of POCl₃ versus SOCl₂, with or without a catalytic amount of a tertiary amine or dimethylformamide (DMF).

Temperature: Running the reaction at various temperatures, from room temperature to reflux, to find the optimal balance between reaction rate and side-product formation.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

Oxidation Step:

Oxidizing Agent: A variety of oxidizing agents could be screened, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium permanganate (KMnO₄), to achieve the selective oxidation of the sulfide to the sulfone without affecting other parts of the molecule.

Solvent: The choice of solvent (e.g., dichloromethane, acetic acid, or a biphasic system) would be crucial for solubility and reactivity.

Stoichiometry: The molar equivalents of the oxidizing agent would need to be carefully controlled to prevent over-oxidation.

A hypothetical optimization table for the oxidation step is presented below:

| Entry | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |

| 1 | m-CPBA | 2.2 | Dichloromethane | 0 to rt | 4 | >95 |

| 2 | H₂O₂ (30%) | 3.0 | Acetic Acid | 25 | 6 | 85 |

| 3 | KMnO₄ | 2.5 | Acetone/Water | 0 | 2 | 70 |

Purification and Isolation Techniques

Following the synthesis, the crude this compound would require purification to remove unreacted starting materials, reagents, and by-products. A combination of chromatographic and non-chromatographic methods would likely be employed.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of organic compounds.

Column Chromatography: This would be the primary method for the initial purification of the crude product. The choice of stationary phase (typically silica (B1680970) gel) and a suitable mobile phase (eluent) would be determined by the polarity of the target compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), would likely be effective in separating the desired product from impurities. youtube.com Fractions would be collected and analyzed by TLC to identify those containing the pure compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC could be utilized. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (like formic acid) to improve peak shape, would be a standard choice for a compound of this nature. sielc.com The retention time of the compound would be specific to the column and conditions used.

A representative table for HPLC method development is shown below:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 50% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Recrystallization and Other Solid-Phase Purifications

If the synthesized this compound is a solid, recrystallization would be a powerful technique for final purification. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

The process would involve:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly, promoting the formation of pure crystals of the target compound.

Collecting the crystals by filtration and washing them with a small amount of cold solvent.

The choice of solvent is critical. Ideal solvents are those in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Potential solvents for a chloro-sulfonyl quinoline derivative could include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane. For instance, a patent for the synthesis of a related compound, 4-chloro-3-cresol, mentions recrystallization from hot water, with cooling to below 20°C. tandfonline.comnih.gov

Yield Optimization and Scalability Considerations

Scalability refers to the ability to perform the synthesis on a larger scale (e.g., from milligrams to kilograms) safely and efficiently. When scaling up, several factors must be considered:

Heat Transfer: Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale. The reaction vessel's surface-area-to-volume ratio decreases, making heat dissipation more challenging. Therefore, careful control of addition rates and efficient cooling systems are necessary.

Mixing: Ensuring homogeneous mixing in large reactors is critical for consistent reaction outcomes.

Reagent and Solvent Handling: The safe handling and transfer of large quantities of chemicals require specialized equipment and procedures.

Work-up and Purification: Extraction and filtration processes that are simple on a small scale can become time-consuming and labor-intensive on a larger scale. The choice of purification method may also need to be adapted; for instance, column chromatography can be cumbersome for large quantities, making recrystallization a more attractive option if feasible. A patent for a related compound highlights the suitability of a method for large-scale pilot study. google.com

A summary of scalability considerations is provided in the table below:

| Factor | Laboratory Scale (mg-g) | Industrial Scale (kg) |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |

| Temperature Control | Heating mantle, ice bath | Thermofluid heating/cooling systems |

| Purification | Column chromatography, preparative TLC | Recrystallization, distillation, filtration |

| Safety | Fume hood | Process safety management, dedicated facilities |

Reactivity and Transformation Studies

Nucleophilic Aromatic Substitution (SNAr) at C-4 (Chloro Position)

The chloro substituent at the C-4 position of the quinoline (B57606) ring is anticipated to be highly susceptible to nucleophilic aromatic substitution (SNAr). The convergence of the electron-withdrawing effect of the ring nitrogen and the potent inductive and resonance effects of the adjacent methylsulfonyl group renders the C-4 position exceptionally electrophilic. This activation facilitates the attack of a wide range of nucleophiles.

The introduction of amino functionalities at the C-4 position is a well-established transformation for many 4-chloroquinoline (B167314) derivatives. It is predicted that 4-Chloro-3-methylsulfonylquinoline would readily react with various primary and secondary amines to yield the corresponding 4-amino-3-methylsulfonylquinolines. The reaction conditions would likely involve heating the quinoline with the desired amine in a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the liberated HCl.

Table 1: Predicted Amination Reactions of this compound

| Amine Nucleophile | Predicted Product | Potential Reaction Conditions |

| Ammonia | 4-Amino-3-methylsulfonylquinoline | Ethanolic ammonia, sealed tube, heat |

| Aniline (B41778) | 4-(Phenylamino)-3-methylsulfonylquinoline | Isopropanol, reflux |

| Piperidine | 4-(Piperidin-1-yl)-3-methylsulfonylquinoline | DMF, K₂CO₃, heat |

| Morpholine | 4-(Morpholin-4-yl)-3-methylsulfonylquinoline | Ethanol, reflux |

These reactions are expected to proceed in good to excellent yields, driven by the formation of a stable Meisenheimer-like intermediate, which is a common feature of SNAr mechanisms.

Similarly, the displacement of the C-4 chloro group by sulfur nucleophiles is a highly probable transformation. Reaction with thiols or their corresponding thiolates would lead to the formation of 4-thioether derivatives. These reactions are typically carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, to generate the more nucleophilic thiolate anion.

Table 2: Predicted Thiolation Reactions of this compound

| Thiol Nucleophile | Predicted Product | Potential Reaction Conditions |

| Sodium thiomethoxide | 4-(Methylthio)-3-methylsulfonylquinoline | Methanol, room temperature to reflux |

| Thiophenol | 4-(Phenylthio)-3-methylsulfonylquinoline | DMF, K₂CO₃, heat |

| Sodium hydrosulfide | Quinoline-4(1H)-thione, 3-methylsulfonyl- | Ethanol, NaSH, reflux |

The resulting thioethers could serve as valuable intermediates for further functionalization, for instance, through oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone.

The reaction of this compound with alkoxides or phenoxides is expected to furnish the corresponding 4-alkoxy and 4-aryloxy derivatives. These reactions typically require anhydrous conditions and are often facilitated by the use of a strong base to generate the nucleophilic oxygen species.

Table 3: Predicted Alkoxylation/Aryloxylation Reactions of this compound

| Oxygen Nucleophile | Predicted Product | Potential Reaction Conditions |

| Sodium methoxide | 4-Methoxy-3-methylsulfonylquinoline | Methanol, reflux |

| Sodium ethoxide | 4-Ethoxy-3-methylsulfonylquinoline | Ethanol, reflux |

| Sodium phenoxide | 4-Phenoxy-3-methylsulfonylquinoline | DMF, heat |

Kinetic studies on related systems have shown that the methylsulfonyl group is a better leaving group than a chloro substituent in nucleophilic aromatic substitution reactions. This suggests that under certain conditions, competition between displacement of the chloro and methylsulfonyl groups could occur, although the C-4 position is generally more activated in quinoline systems.

Reactions Involving the Methylsulfonyl Group

The methylsulfonyl group is a robust and generally stable functional group. However, under specific conditions, it can undergo elimination or be transformed through oxidative or reductive processes.

While direct elimination of the methylsulfonyl group from the aromatic ring is not a common process, if a suitable leaving group were present on the methyl group of the sulfone, base-induced elimination to form a sulfene (B1252967) intermediate could be envisioned, though this is highly speculative in the context of the quinoline core. More plausible would be reductive cleavage of the C-S bond.

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. However, reductive transformations are a possibility. Strong reducing agents can cleave the carbon-sulfur bond, leading to desulfonylation.

Table 4: Predicted Reductive Desulfonylation of a Hypothetical Derivative

| Starting Material | Reducing Agent | Predicted Product |

| 4-Amino-3-methylsulfonylquinoline | Raney Nickel | 4-Aminoquinoline |

| 4-Amino-3-methylsulfonylquinoline | Samarium(II) iodide | 4-Aminoquinoline |

Such reductive desulfonylation reactions would provide a route to 3-unsubstituted quinolines from their 3-methylsulfonylated precursors, potentially offering a strategic advantage in multi-step syntheses.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is generally susceptible to electrophilic aromatic substitution. vaia.comreddit.comresearchgate.net The nitrogen atom in the pyridine (B92270) ring deactivates this ring towards electrophilic attack, making the benzene (B151609) ring the preferred site for substitution. vaia.comresearchgate.net Typically, electrophilic substitution on quinoline occurs at the C5 and C8 positions, as these positions lead to the formation of the most stable carbocation intermediates. vaia.com

However, the reactivity of this compound is significantly influenced by its substituents. Both the chlorine atom and the methylsulfonyl group are electron-withdrawing, which deactivates the entire quinoline ring system towards electrophilic aromatic substitution. openstax.org The methylsulfonyl group, in particular, is a strong deactivating group and a meta-director. The chlorine atom is also deactivating but is an ortho-, para-director. openstax.org

Given these competing effects, predicting the precise regioselectivity of electrophilic aromatic substitution on this compound is complex. The substitution is expected to be challenging and would likely require harsh reaction conditions. The substitution, if it occurs, would predominantly take place on the benzene ring. The directing effects of the substituents would influence the final position of the incoming electrophile, likely leading to a mixture of products.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The presence of a chlorine atom at the C4 position makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Functionalization at Halogenated Position

The C4-chloro group is the primary site for functionalization via cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl. nih.gov However, the C4 position of the quinoline ring is activated towards nucleophilic attack, which can facilitate the oxidative addition step in the catalytic cycle of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net It is a versatile method for forming C-C bonds. Studies on related 4-chloroquinoline derivatives have demonstrated successful Suzuki-Miyaura coupling at the C4 position. nih.govresearchgate.netnih.gov For instance, 2-aryl-4-chloro-3-iodoquinolines have been shown to undergo selective Suzuki coupling at the more reactive C-I bond, followed by coupling at the C-Cl bond under more forcing conditions. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Chloroquinoline Derivatives This table is illustrative and based on reactions with similar substrates. Specific conditions for this compound may vary.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 2,3-Diaryl-4-chloroquinoline | Moderate | nih.gov |

| 2,4-Dichloroquinoline | Arylboronic acid | (PPh₃)₂PdCl₂ / PCy₃ | Cs₂CO₃ | Dioxane/H₂O | 2-Alkynyl-4-arylquinoline | Good to Excellent | nih.gov |

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org It is a valuable method for introducing alkynyl moieties. The C4-chloro position of quinoline derivatives has been successfully functionalized using Sonogashira coupling. nih.gov The reaction conditions are generally mild, but the presence of the electron-withdrawing methylsulfonyl group might necessitate adjustments to the catalyst system or reaction temperature.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.orgyoutube.com It provides a direct route to various amino-substituted quinolines. The C4 position of quinoline derivatives is a common site for Buchwald-Hartwig amination, offering an alternative to traditional nucleophilic aromatic substitution. nih.gov The choice of phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Functionalization at Other Positions

While the C4 position is the most reactive site for cross-coupling due to the presence of the chlorine atom, functionalization at other positions is less common with this starting material. Directed metalation strategies on related quinoline systems have been shown to enable functionalization at positions such as C2, C3, and C8, but this typically requires specific directing groups that are not present in this compound. nih.gov Therefore, selective functionalization at positions other than C4 through cross-coupling would likely require a multi-step synthetic sequence involving the introduction of a suitable handle at the desired position.

Derivatization Strategies for Structural Diversification

Beyond cross-coupling reactions, the structure of this compound can be further diversified through modifications of the quinoline core and reactions involving the nitrogen atom.

Modification of Quinoline Core

The quinoline ring itself can be a target for modification, although the strong deactivating effect of the substituents makes many standard transformations challenging. Functionalization of the quinoline scaffold can lead to a wide array of derivatives with diverse properties. nih.govnih.govrsc.orgacs.org

Spectroscopic and Advanced Structural Characterization

X-Ray Crystallography for Solid-State Molecular Structure Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the solid-state molecular structure of 4-Chloro-3-methylsulfonylquinoline has been found. The crystal structure of this particular compound does not appear to be publicly available at this time.

While crystallographic data exists for structurally related compounds, such as other quinoline (B57606) derivatives or molecules containing sulfonyl groups, this information is not directly applicable to the precise spatial arrangement of atoms and intermolecular interactions within the crystal lattice of this compound. The unique combination and positioning of the chloro, methylsulfonyl, and quinoline moieties would result in a distinct crystal packing and molecular conformation.

Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, along with a corresponding data table, cannot be provided. Further experimental research would be required to elucidate the solid-state structure of this compound through single-crystal X-ray diffraction analysis.

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. By solving the Schrödinger equation for a given system, it is possible to determine a wide range of molecular attributes with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Chloro-3-methylsulfonylquinoline, the geometry is largely defined by the planar quinoline (B57606) ring system. The substituents at the 3 and 4 positions, the methylsulfonyl group (-SO₂CH₃) and the chlorine atom, will influence the local geometry.

Based on studies of related compounds, the quinoline core is expected to remain largely planar. The geometry of the methylsulfonyl group, with its tetrahedral sulfur center, will adopt a conformation that minimizes steric hindrance with the adjacent chloro substituent and the quinoline ring. The bond lengths and angles within the quinoline ring will be similar to those calculated for 4-chloroquinoline (B167314) using DFT methods. For instance, in a study of 4-chloroquinoline, the C-Cl bond length was determined to be approximately 1.74 Å. The C-S bond length in aromatic sulfones is typically around 1.77 Å, and the S-O bonds are in the range of 1.45 Å. The C-S-C bond angle in the methylsulfonyl group is expected to be around 104°.

Table 1: Predicted Geometrical Parameters for this compound Based on Analogous Compounds

| Parameter | Predicted Value | Analogous Compound Source |

| C-Cl Bond Length | ~1.74 Å | 4-chloroquinoline |

| C-S Bond Length | ~1.77 Å | Aromatic sulfones |

| S-O Bond Length | ~1.45 Å | Aromatic sulfones |

| C-S-C Bond Angle | ~104° | Aromatic sulfones |

Note: These values are estimations based on computational studies of related molecules and may vary in the actual this compound molecule.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. cnr.it

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing methylsulfonyl group. In a related compound, 4-chloroquinolin-3-ol, the HOMO-LUMO gap was calculated to be 4.43 eV. The presence of the strongly electron-withdrawing sulfonyl group in this compound is expected to lower the energy of the LUMO, potentially resulting in a smaller HOMO-LUMO gap compared to quinoline itself. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. cnr.itmdpi.com The MEP is typically plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). cnr.it

For this compound, the MEP map is predicted to show a region of high negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the sulfonyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the carbon atoms attached to the electronegative chlorine and sulfonyl groups are expected to exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of ¹H and ¹³C NMR spectra for quinoline and its derivatives have shown good agreement with experimental values. tsijournals.comresearchgate.net For this compound, the protons and carbons of the quinoline ring will show characteristic shifts influenced by the chloro and methylsulfonyl substituents. The protons on the benzene (B151609) part of the quinoline ring are expected to resonate in the aromatic region (δ 7-9 ppm), with their precise shifts determined by the electronic effects of the substituents. acs.org The methyl protons of the sulfonyl group will likely appear as a singlet in the upfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbon attached to the chlorine atom and the carbon bonded to the sulfonyl group are expected to be significantly influenced.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of IR absorption bands. mdpi.comirphouse.com For this compound, characteristic stretching frequencies are expected for the C-Cl bond, the S=O bonds of the sulfonyl group (typically strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and the C-S bond. The vibrations of the quinoline ring will also give rise to a series of characteristic bands. researchgate.netastrochem.org

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra. researchgate.net Quinoline itself exhibits strong absorptions in the UV region. The introduction of the chloro and methylsulfonyl groups is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to their influence on the electronic structure. Studies on substituted quinolines have shown that the absorption spectra can be reasonably predicted using computational methods. researchgate.net

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Predicted Feature | Basis of Prediction |

| ¹H NMR | Aromatic protons (δ 7-9 ppm), Methyl singlet | General knowledge of NMR and studies on substituted quinolines acs.orguncw.edu |

| ¹³C NMR | Characteristic shifts for carbons attached to Cl and SO₂CH₃ | Studies on substituted quinolines publish.csiro.au |

| IR | Strong S=O stretches (~1350-1300, 1160-1120 cm⁻¹) | General IR data for sulfones and studies on quinolines irphouse.comastrochem.org |

| UV-Vis | Absorption maxima shifted relative to quinoline | TD-DFT studies on substituted quinolines researchgate.netresearchgate.net |

Reaction Mechanism Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating the energetic profiles of proposed reaction pathways.

Transition State Analysis for Key Reactions

The synthesis of substituted quinolines often involves cyclization reactions. nih.govmdpi.comnih.gov For instance, the synthesis of this compound might proceed through a multi-step pathway involving the formation of the quinoline ring followed by substitution, or the construction of the substituted ring in a single cascade. A key reaction to consider would be the introduction of the methylsulfonyl group at the 3-position.

Transition state analysis for a potential nucleophilic aromatic substitution reaction to introduce the chloro group at the 4-position would involve locating the transition state structure for the addition of a chloride ion to a precursor molecule, followed by the elimination of a leaving group. The calculated imaginary frequency of the transition state would confirm it as a true saddle point on the potential energy surface. scilit.com

Analytical Method Development for Research Purposes

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is the primary technique for assessing the purity of 4-Chloro-3-methylsulfonylquinoline due to its high resolution and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically developed for this non-polar compound.

A standard method would utilize a C18 stationary phase, which is effective for retaining and separating quinoline (B57606) derivatives. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in an isocratic or gradient mode to ensure optimal separation of the main peak from any impurities. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the quinoline chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Run Time | 15 minutes |

To ensure the reliability of the HPLC method for purity assessment, it must be validated according to established guidelines. Validation confirms that the method is specific, linear, accurate, precise, and robust.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day), expressed as the relative standard deviation (RSD) of a series of measurements.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. chemicalbook.com

Table 2: Representative HPLC Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Concentration Range | 1 - 100 µg/mL |

| Precision (RSD%) | < 2% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Chirality refers to a molecule that is non-superimposable on its mirror image, leading to the existence of enantiomers. Chiral HPLC is essential for separating these enantiomers, which is critical in the pharmaceutical industry as different enantiomers can have distinct biological activities. google.comresearchgate.net Common chiral stationary phases (CSPs) include those based on polysaccharides or proteins. nih.gov

However, the molecular structure of this compound is achiral as it lacks a stereocenter. Therefore, it does not exist as enantiomers, and analysis by chiral HPLC is not applicable.

Gas Chromatography (GC) for Volatile Byproducts Analysis

The synthesis of this compound may involve the use of volatile organic solvents or generate volatile byproducts. Gas chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard method for identifying and quantifying these residual volatile components.

A typical method involves dissolving the sample in a suitable high-purity solvent and injecting it into the GC. A capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase, is often used for the separation of common organic solvents. chemicalbook.com The temperature of the GC oven is programmed to increase gradually to elute the volatile compounds based on their boiling points.

Table 3: Typical GC Method Parameters for Residual Solvent Analysis

| Parameter | Value |

| Column | Capillary Column (e.g., INNOWAX), 30 m x 0.32 mm, 0.5 µm |

| Carrier Gas | Nitrogen or Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 200 °C |

| Detector Temperature (FID) | 250 °C |

| Oven Program | 70 °C for 6 min, then ramp at 10 °C/min to 160 °C, hold for 1 min |

| Injection Mode | Split |

This method can effectively separate and quantify solvents such as methanol, dichloromethane, ethyl acetate (B1210297), and toluene, which might be present from the synthesis and purification steps. chemicalbook.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique used to monitor the progress of a chemical reaction in real-time. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a developing chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate. The separation occurs as the mobile phase ascends the plate by capillary action. After development, the plate is visualized, usually under UV light (254 nm), where the aromatic quinoline ring will appear as a dark spot. By comparing the spot corresponding to the product with those of the starting materials, a chemist can qualitatively assess the reaction's completion.

Spectrophotometric Methods (UV-Vis) for Concentration Determination in controlled experiments

UV-Visible (UV-Vis) spectrophotometry is a simple and rapid method for determining the concentration of this compound in solution, provided it is the only absorbing species present. The method is based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte.

The quinoline ring system provides a strong chromophore. Based on the parent compound 4-chloroquinoline (B167314), which exhibits significant absorbance, a wavelength of maximum absorbance (λmax) can be determined, likely in the 230-250 nm and 300-320 nm regions. google.com To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.

Purity Profiling and Impurity Identification

Purity profiling involves a comprehensive analysis to identify and quantify all impurities present in the final compound. The primary tool for this is the validated HPLC method described in section 6.1.1. The chromatogram provides a "fingerprint" of the sample, where the area of each peak is proportional to the concentration of the corresponding component.

Potential impurities in this compound could include:

Unreacted starting materials, such as 4-chloro-3-nitroquinoline (B17048) or sodium methanesulfinate. nih.gov

Intermediates from the synthesis.

Byproducts from side reactions, such as isomers or over-chlorinated species. google.com

For definitive identification, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are employed. This hyphenated technique separates the impurities chromatographically and then provides mass information for each, allowing for the determination of their molecular weights and elemental compositions, which is crucial for structural elucidation.

Table 4: Hypothetical Impurity Profile for this compound

| Impurity Name | Potential Origin | Method of Detection |

| 4-Chloro-3-nitroquinoline | Unreacted starting material | HPLC, HPLC-MS |

| Quinoline-3-sulfonic acid | Synthesis precursor/byproduct | HPLC, HPLC-MS |

| 4-Hydroxy-3-methylsulfonylquinoline | Hydrolysis of chloro group | HPLC, HPLC-MS |

| Dichloro-3-methylsulfonylquinoline | Over-chlorination byproduct | GC-MS, HPLC-MS |

Potential Research Applications in Drug Discovery and Chemical Biology Mechanistic Focus

Design of Analogs for Target Validation (Excluding Clinical Studies)

The 4-chloroquinoline (B167314) moiety is a well-established pharmacophore, notably present in the antimalarial drug chloroquine (B1663885). mdpi.comnih.gov The chlorine atom can significantly influence the electronic and steric properties of the molecule, which can be crucial for target binding. chemrxiv.org The methylsulfonyl group, as a strong electron-withdrawing group, can also modulate the molecule's reactivity and potential for hydrogen bonding.

Analogs of 4-Chloro-3-methylsulfonylquinoline could be synthesized to probe the structure-activity relationships (SAR) for a variety of biological targets. By systematically modifying the substituents on the quinoline (B57606) ring or the sulfonyl group, researchers could identify key interactions necessary for target engagement. For instance, variations in the substitution pattern of the quinoline core could be explored, drawing inspiration from the diverse biological activities of other quinoline derivatives. orientjchem.orgchemrj.org

Table 1: Examples of Biologically Active Quinoline Derivatives

| Compound Class | Biological Target/Activity | Reference |

| Quinoline-sulfonamides | EGFR inhibitors, Anticancer | nih.gov |

| Quinoline-sulfonamides | Panx-1 channel blockers | mdpi.com |

| 7-Chloroquinolinehydrazones | Anticancer | nih.gov |

| Quinoline-5-sulfonamides | Anticancer, Antibacterial | mdpi.comnih.gov |

| Quinoline-3-sulfonamides | Lactate (B86563) dehydrogenase A (LDHA) inhibitors | nih.govresearchgate.net |

This table illustrates the broad potential of the quinoline scaffold in targeting various enzymes and pathways, suggesting that analogs of this compound could be valuable tools for validating novel drug targets.

Investigation of Molecular Mechanisms of Action at Cellular/Enzymatic Level

The quinoline sulfonamide scaffold has been associated with the inhibition of several key enzymes implicated in disease. For example, certain quinoline-sulfonamide derivatives have been identified as potent and selective inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. nih.gov Molecular docking and dynamics simulations of these compounds have provided insights into their binding modes within the EGFR active site. nih.gov

Similarly, quinoline-3-sulfonamides have been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in the metabolic reprogramming of cancer cells. researchgate.net These inhibitors were found to reduce lactate production in cancer cell lines, highlighting their potential to reverse the Warburg effect. researchgate.net

Given these precedents, this compound could be investigated as a potential inhibitor of these or other enzymes. In vitro enzymatic assays and cellular assays could be employed to determine its inhibitory activity and elucidate its mechanism of action. For example, its effect on cell cycle progression and apoptosis in cancer cell lines could be studied to understand its potential as an anticancer agent. nih.gov

Use as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a cellular or in vivo context. The quinoline scaffold's versatility makes it an attractive starting point for the development of such probes. orientjchem.org

With its reactive chloro group and polar sulfonyl moiety, this compound could potentially be functionalized to create a chemical probe. For instance, a fluorescent tag or an affinity label could be attached to the molecule, allowing for the visualization and identification of its binding partners within a cell. This would be a powerful approach to elucidate the biological pathways modulated by this class of compounds.

Application as a Scaffold for Rational Drug Design (Pre-clinical, mechanistic studies)

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. orientjchem.org This makes it an excellent starting point for rational drug design campaigns. The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of novel therapeutic agents.

Computational methods, such as molecular docking and virtual screening, could be used to predict the binding of this compound and its analogs to various protein targets. This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of biological activity, streamlining the drug discovery process.

Modulator of Specific Biological Pathways (in vitro studies)

The diverse biological activities reported for quinoline derivatives suggest that this compound could modulate a variety of biological pathways. orientjchem.orgchemrj.org For example, derivatives of chloroquine have been investigated as modulators of amyloid precursor protein (APP) metabolism in the context of Alzheimer's disease. nih.govresearchgate.net These compounds were found to influence the production of amyloid-beta peptides in vitro. nih.gov

Furthermore, quinoline-based compounds have been explored for their antibacterial properties. rsc.org The quinoline and sulfonamide moieties are both known to be present in antibacterial agents. rsc.org Therefore, this compound could be evaluated for its ability to inhibit bacterial growth and its potential to overcome antibiotic resistance. rsc.org In vitro studies using various bacterial strains would be necessary to explore this possibility.

Future Directions and Outlook

Exploration of Novel Synthetic Routes

While classical methods for quinoline (B57606) synthesis are well-established, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-Chloro-3-methylsulfonylquinoline and its analogs. Traditional methods can sometimes require harsh conditions or multiple steps, limiting the rapid generation of diverse derivatives. google.com

Future research could explore:

C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials. doaj.org Applying these methods could allow for the direct introduction or modification of the methylsulfonyl group or other substituents onto the quinoline core, streamlining the synthetic process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production, which is crucial for generating compound libraries for screening.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Approach | Potential Advantages | Challenges |

| Traditional Synthesis | Well-established procedures | Often requires multiple steps, harsh conditions, and may have lower yields. google.com |

| C-H Functionalization | Increased efficiency, atom economy, access to novel derivatives. doaj.org | Regioselectivity can be a challenge; may require specific catalysts. doaj.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, and reproducibility. | Requires specialized equipment and optimization of flow parameters. |

| Green Chemistry | Reduced environmental impact, use of renewable resources, potentially milder reaction conditions. rsc.org | Catalyst stability and reusability can be a concern; may require significant methods development. |

Advanced Derivatization for Enhanced Properties

Derivatization of the core this compound structure is a key strategy for optimizing its physicochemical and biological properties. By systematically modifying different parts of the molecule, researchers can fine-tune its activity, selectivity, and pharmacokinetic profile. This process is central to structure-activity relationship (SAR) studies. nih.govnih.gov

Key areas for future derivatization include:

Position 4 (Chloro Group): The chlorine atom at position 4 is a versatile handle for nucleophilic substitution reactions. It can be replaced with various amines, alcohols, or thiols to introduce new functional groups. This is a common strategy in quinoline chemistry, as seen in the development of chloroquine (B1663885) analogs, to modulate biological activity and overcome resistance mechanisms. nih.gov

The Sulfonyl Group: The methylsulfonyl group significantly influences the electronic properties of the quinoline ring. Modifications to this group, such as replacing the methyl with larger alkyl or aryl substituents, could impact target binding and solubility.

The Quinoline Ring: Substitutions at other positions on the quinoline ring could be explored to improve properties like metabolic stability or to introduce additional points of interaction with a biological target.

| Derivatization Strategy | Target Property for Enhancement | Example Modification |

| Substitution at C4 | Biological activity, target affinity, solubility. | Replace chloro with substituted anilines or piperazines. nih.gov |

| Modification of Sulfonyl Group | Electronic properties, hydrogen bonding capacity. | Replace methyl with trifluoromethyl or cyclopropyl (B3062369) groups. |

| Ring Substitution | Metabolic stability, pharmacokinetic profile. | Introduce methoxy (B1213986) or fluoro groups at positions 6 or 8. |

Deeper Mechanistic Understanding of Biological Interactions

A fundamental future direction is to elucidate the precise molecular mechanism by which this compound exerts any potential biological effects. While quinoline derivatives are known to interact with a wide range of biological targets, including kinases, proteases, and DNA, the specific targets for this compound are yet to be identified. nih.govnih.gov

Future investigations should involve:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that the compound interacts with.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity.

Biophysical Assays: Utilizing methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Understanding the mechanism of action is critical for rational drug design, allowing for more targeted and effective derivatization efforts. nih.gov

Development of High-Throughput Screening Methodologies

To efficiently explore the biological potential of this compound and its derivatives, high-throughput screening (HTS) is indispensable. chemscene.com This involves testing large libraries of compounds against specific biological assays to identify "hits" with desired activity. mdpi.com

Future work in this area will require:

Library Synthesis: The creation of a diverse chemical library based on the this compound scaffold, incorporating the derivatization strategies mentioned previously. Compound libraries can range from thousands to hundreds of thousands of individual molecules. chemdiv.com

Assay Development: Designing and validating robust and miniaturized assays suitable for an HTS format (e.g., 384-well or 1536-well plates). mdpi.com These could be biochemical assays measuring enzyme inhibition or cell-based assays measuring a specific cellular response.

Data Analysis: Implementing sophisticated data analysis workflows to process the large datasets generated by HTS, identify active compounds, and eliminate false positives.

The quality of an HTS assay is often assessed by statistical parameters like the Z' factor, which measures the separation between positive and negative controls. mdpi.com A well-designed HTS campaign can rapidly identify promising lead compounds for further optimization. mdpi.com

Integration with Chemoinformatics and Artificial Intelligence for Predictive Modeling

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent molecules.

ADMET Prediction: Using machine learning models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govnih.gov This allows for the early deselection of molecules with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Virtual Screening: Employing molecular docking simulations to screen large virtual libraries of compounds against the three-dimensional structure of a biological target. nih.gov This can prioritize which derivatives of this compound are most likely to be active and should be synthesized.

Machine learning models, such as artificial neural networks, can learn from existing data to predict outcomes for new chemical entities with increasing accuracy, making them powerful tools for modern medicinal chemistry. doaj.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-methylsulfonylquinoline, and how are reaction conditions controlled?

- Methodology : Synthesis typically involves sequential sulfonation and chlorination of a quinoline precursor. Key steps include:

- Sulfonation : Introducing the methylsulfonyl group via electrophilic substitution, using reagents like methylsulfonyl chloride under anhydrous conditions (e.g., DMF as solvent, 0–5°C to minimize side reactions) .

- Chlorination : Direct chlorination at the 4-position using POCl₃ or PCl₅, with temperature control (80–100°C) to avoid over-chlorination .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the structure and purity of this compound validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl group at C3, chlorine at C4) via characteristic shifts: δ ~8.5 ppm for H-2 (deshielded by sulfonyl) and δ ~125 ppm for C4-Cl in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns, ensuring no residual intermediates .

- HPLC/GC : Purity assessment using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection .

Advanced Research Questions

Q. How do competing synthetic pathways for this compound affect yield and scalability?

- Comparative Analysis :

- Route A (Sulfonation First) : Higher yields (~70%) but requires strict moisture control to prevent hydrolysis of the sulfonyl group .

- Route B (Chlorination First) : Lower yields (~50%) due to steric hindrance during sulfonation but better scalability for pilot studies .

- Optimization : Use of microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves regioselectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR splitting patterns may arise from rotational isomerism of the sulfonyl group. Solutions include:

- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns .

- X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles between sulfonyl and quinoline planes) .

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR shifts and optimize geometry, aligning with experimental data .

Q. How is the bioactivity of this compound evaluated in antimicrobial studies?

- Assay Design :

- In Vitro Testing : MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Mechanistic Probes : Fluorescence quenching to study DNA gyrase inhibition, comparing binding affinity to known inhibitors .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Methodological Challenges & Innovations

Q. What advanced techniques are used to study the reactivity of this compound in cross-coupling reactions?

- Catalytic Systems :

- Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at C4-Cl, requiring inert conditions (Ar atmosphere, DMF/H₂O solvent) .

- Challenges : Sulfonyl groups may deactivate catalysts; ligand screening (e.g., XPhos) improves efficiency .

- Monitoring : Real-time reaction tracking via in situ IR spectroscopy (e.g., C-Cl bond cleavage at ~550 cm⁻¹) .

Q. How are computational models applied to predict the physicochemical properties of this compound?

- Key Parameters :

- LogP Calculation : Predicts lipophilicity (e.g., SwissADME: LogP ~2.8) to guide drug design .

- Solubility : COSMO-RS simulations in aqueous buffers, validated experimentally via shake-flask method .

- Reactivity : Fukui indices identify electrophilic/nucleophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.